molecular formula C20H16FN5O3 B2855669 N-(4-fluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251612-56-2

N-(4-fluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2855669
CAS No.: 1251612-56-2
M. Wt: 393.378
InChI Key: LPXVWLVCYNDLHX-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a triazolopyrazine-based acetamide derivative featuring a 4-fluorophenyl group and a 2-methylphenoxy substituent. The triazolopyrazine core is a fused bicyclic system known for its pharmacological relevance, particularly in targeting enzymes and receptors involved in inflammation, cancer, and oxidative stress .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O3/c1-13-4-2-3-5-16(13)29-19-18-24-26(20(28)25(18)11-10-22-19)12-17(27)23-15-8-6-14(21)7-9-15/h2-11H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXVWLVCYNDLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multiple steps:

    Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrazine carboxylic acids.

    Introduction of the Phenyl and Phenoxy Groups: The phenyl and phenoxy groups are introduced through nucleophilic substitution reactions. The 4-fluorophenyl group can be attached using a suitable fluorinated benzene derivative, while the 2-methylphenoxy group can be introduced using a methylphenol derivative.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used in biological assays to investigate its effects on cellular processes and molecular targets.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.

    Industrial Applications: It may have applications in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound can affect signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide (Compound 12, )

  • Structural Differences: This compound lacks the 4-fluorophenyl group and instead has a phenyl group at position 2 of the triazolopyrazine ring. The 8-amino substituent may enhance water solubility but reduce lipophilicity compared to the 2-methylphenoxy group in the target compound.
  • Synthesis: Prepared via nucleophilic substitution of a 4-hydroxyphenyl intermediate with 2-chloroacetamide (51% yield) . The target compound likely requires similar coupling conditions but with 2-methylphenol as the nucleophile.
  • Biological Relevance: Triazolopyrazines with amino groups exhibit antioxidant activity, whereas the 2-methylphenoxy group in the target compound may favor kinase inhibition .

N-(2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide (Compound 16, )

  • Structural Differences: Features a tert-butyl-substituted phenolic antioxidant moiety conjugated via an ethyl linker. The target compound’s 4-fluorophenyl group may confer distinct electronic effects compared to the bulky tert-butyl groups.
  • Activity: The phenolic group in Compound 16 enhances radical-scavenging activity, while the fluorophenyl group in the target compound could optimize binding to hydrophobic enzyme pockets .

Heterocyclic Acetamides with Fluorinated Aromatic Groups

2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-N-(4-methylphenyl)-2-oxoacetamide ()

  • Core Structure : Pyrazole ring vs. triazolopyrazine. Both compounds share a 4-fluorophenyl group and acetamide linkage.

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, )

  • Structural Contrast: Chromenone and pyrazolopyrimidine cores differ significantly from triazolopyrazine. However, the dual fluorophenyl groups in both compounds suggest shared strategies for enhancing bioavailability and target selectivity .

Thiazolidinone and Benzooxazin Derivatives

2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide (5a, )

  • Core Structure: Thiazolidinone and coumarin systems vs. triazolopyrazine. Both have acetamide linkers, but the thiazolidinone’s sulfur atom may confer metal-chelating properties absent in the target compound .
  • Synthesis : Utilizes mercaptoacetic acid for cyclization, whereas triazolopyrazines often require Cs₂CO₃-mediated couplings .

6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c, )

  • The 2-methylphenoxy group in the target compound may reduce metabolic degradation compared to benzooxazin’s ether linkage .

Discussion of Structural and Functional Trends

  • Fluorine Substitution : The 4-fluorophenyl group in the target compound and analogs improves metabolic stability and electronegativity, enhancing interactions with aromatic residues in enzyme active sites .
  • Oxygen vs.
  • Synthetic Complexity: Triazolopyrazine derivatives generally require multi-step syntheses with moderate yields (e.g., 51% in ), whereas thiazolidinones can be synthesized in higher yields (~70%) via one-pot cyclizations .

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